5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrimidine Core: The initial step involves the construction of the pyrimidine core through a condensation reaction between a suitable aldehyde and an amine.
Introduction of the Furylmethyl Group: The furylmethyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The 4-chlorophenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.
Final Cyclization: The final step involves cyclization to form the dipyrido[1,2-a:2,3-d]pyrimidin-5-one structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acids, while reduction of the imino group can produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorophenyl)sulfonyl]-1-(2-furylmethyl)-2-imino-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-chlorophenyl)sulfonyl]-2-imino-1-(2-methoxyethyl)-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 3-[(4-chlorophenyl)sulfonyl]-1-cyclohexyl-2-imino-10-methyl-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
Uniqueness
What sets 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the furylmethyl group, in particular, enhances its reactivity and potential for forming diverse derivatives.
This detailed overview provides a comprehensive understanding of 5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
606953-32-6 |
---|---|
Molecular Formula |
C23H17ClN4O4S |
Molecular Weight |
480.9g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H17ClN4O4S/c1-14-4-2-10-27-21(14)26-22-18(23(27)29)12-19(20(25)28(22)13-16-5-3-11-32-16)33(30,31)17-8-6-15(24)7-9-17/h2-12,25H,13H2,1H3 |
InChI Key |
JGHCHWOOAICQEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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